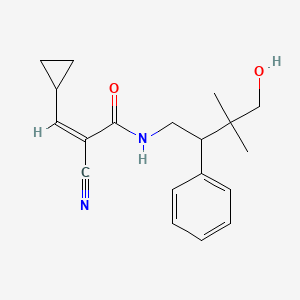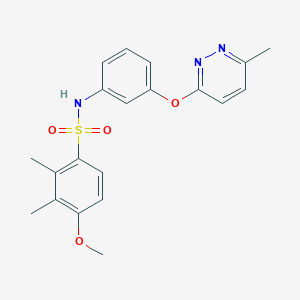
4-甲氧基-2,3-二甲基-N-(3-((6-甲基吡啶嗪-3-基)氧基)苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to the family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities, including antiproliferative, antibacterial, and enzyme inhibition properties. The papers provided discuss various benzenesulfonamide compounds with different substituents and their respective biological activities and chemical properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride or through the modification of existing sulfonamide compounds. For example, in the synthesis of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, novel derivatives were prepared with potential antiproliferative activities . Similarly, the synthesis of 4-amino-1-methylpyridinium benzenesulfonate salts was achieved by a quaternization reaction of 4-aminopyridine with methyl benzenesulfonates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Crystallographic studies provide insights into the molecular conformations and intermolecular interactions. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed that their supramolecular architectures are controlled by C—H⋯πaryl and C—H⋯O interactions, respectively . These interactions could influence the biological activity of the compounds by affecting their binding to biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive groups such as methoxy, hydroxy, or amino groups can lead to further chemical modifications. For example, the Schiff base derived from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde exhibits tautomerism, which is associated with its photochromic and thermochromic characteristics . The compound under analysis may also undergo similar reactions, which could be exploited for the development of new materials or drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds in medicinal chemistry and materials science. For example, the synthesis of N-(4-diethylamino)benzyl-4-[^11C]methoxy-N-(p-tolyl)benzenesulfonamide as a potential PET radioligand required a high-yield synthesis and specific activity considerations . The compound of interest would similarly require a detailed analysis of its physical and chemical properties for its intended application.
科学研究应用
光动力治疗应用
一项研究讨论了用苯磺酰胺衍生物基团取代的新型锌酞菁的合成和表征。这些化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,使其成为通过光动力治疗治疗癌症的 II 型光敏剂的潜在候选物 (Pişkin, Canpolat, & Öztürk, 2020)。
神经药理学中的拮抗特性
另一项研究重点关注 SB-399885,这是一种对 5-HT6 受体表现出强大拮抗特性的化合物,在老年大鼠水迷宫和新物体识别模型中具有潜在的认知增强特性。这突出了其在神经药理学研究和阿尔茨海默病和精神分裂症等认知缺陷的潜在治疗应用 (Hirst et al., 2006)。
血管痉挛治疗研究
内皮素受体拮抗剂在预防蛛网膜下腔出血引起的脑血管痉挛方面的研究证明了苯磺酰胺衍生物在开发用于治疗血管痉挛(一种可由人类蛛网膜下腔出血引起的疾病)方面的应用 (Zuccarello et al., 1996)。
抗菌和抗真菌活性
关于含磺酰胺部分的苯磺酰胺衍生物的合成、表征和体外生物学筛选的研究揭示了这些化合物的抗菌活性。这表明它们具有作为抗菌剂开发的潜力,为传染病研究领域做出贡献 (El-Gaby et al., 2018)。
属性
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-8-11-20(22-21-13)27-17-7-5-6-16(12-17)23-28(24,25)19-10-9-18(26-4)14(2)15(19)3/h5-12,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYCTGWDDQSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

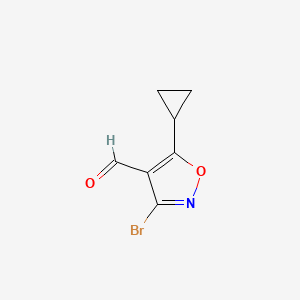
![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)
![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)
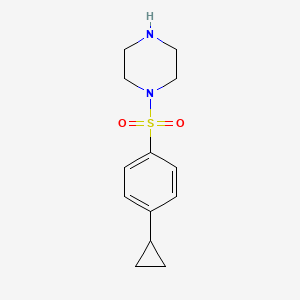
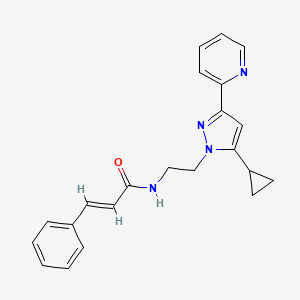
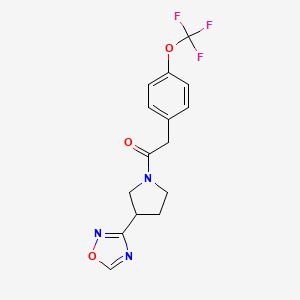
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)
